molecular formula C20H23N5O B3006816 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1334374-64-9

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B3006816
CAS No.: 1334374-64-9
M. Wt: 349.438
InChI Key: FGGRVABJNUNLQX-UHFFFAOYSA-N
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Description

Its structure comprises a piperidine moiety substituted with a pyrazole-methyl group at the 4-position, linked via a methanone bridge to a 1-methyl-3-phenyl-pyrazole ring. This architecture suggests possible interactions with biological targets, such as kinases or G-protein-coupled receptors, due to the presence of aromatic and nitrogen-rich motifs .

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-19(14-18(22-23)17-6-3-2-4-7-17)20(26)24-12-8-16(9-13-24)15-25-11-5-10-21-25/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGRVABJNUNLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Structural Characteristics

The compound's structure consists of a piperidine ring linked to two pyrazole moieties. The presence of these heterocycles contributes to its pharmacological properties. The molecular formula is C19H23N5OC_{19}H_{23}N_5O, and it exhibits a complex arrangement that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (breast)12.5
HepG2 (liver)18.7
HeLa (cervical)15.0

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

Antibacterial and Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their antibacterial and anti-inflammatory activities. The compound has shown promising results in inhibiting bacterial growth and reducing inflammation in preclinical models. For instance, derivatives related to this compound exhibited:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Reduced cytokine release in vitro.

Case Studies

Several studies have evaluated the biological effects of related pyrazole compounds:

  • Study on Anticancer Activity:
    A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study reported that compounds with similar structural motifs to this compound showed significant activity against various cancer types, reinforcing the potential of this class of compounds in oncology .
  • Anti-inflammatory Research:
    Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that they could effectively downregulate pro-inflammatory cytokines in macrophages, which is crucial for developing treatments for inflammatory diseases .

Molecular Modeling Studies

Molecular docking studies have been employed to understand how this compound interacts with key biological targets. These studies indicate that the compound can form stable interactions with proteins involved in cancer progression and inflammation, suggesting a mechanism for its biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. For instance, compounds similar to the target compound have shown promise as inhibitors of cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway. A notable study demonstrated that pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound has been synthesized and tested against a range of bacterial strains, showing significant antibacterial activity. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological applications. Research has indicated that similar structures can act as modulators of neurotransmitter systems, particularly in treating neurological disorders like depression and anxiety. Preliminary studies suggest that modifications to the pyrazole ring can enhance binding affinity to serotonin receptors, indicating a pathway for developing novel antidepressants .

Fungicides

The structural characteristics of pyrazole compounds make them suitable candidates for developing new fungicides. The compound's ability to inhibit fungal growth has been documented in studies focusing on plant protection. For example, derivatives have been shown to effectively control fungal pathogens affecting crops, thereby improving yield and quality .

Herbicides

In addition to fungicidal properties, pyrazole derivatives are being explored for herbicidal applications. Their mechanism involves disrupting photosynthesis and other vital processes in weeds, providing an environmentally friendly alternative to traditional herbicides. Field trials have demonstrated effective weed control with minimal impact on non-target species .

Polymer Chemistry

The incorporation of pyrazole units into polymer matrices has been investigated for enhancing material properties. Research shows that polymers containing pyrazole derivatives exhibit improved thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites where durability is crucial .

Sensor Development

Innovative research has utilized pyrazole-based compounds in developing chemical sensors. The unique electronic properties of these materials allow for selective detection of various analytes, including heavy metals and volatile organic compounds (VOCs). Studies demonstrate that sensors constructed with these compounds show high sensitivity and selectivity .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerPyrazole DerivativeInduces apoptosis
AntimicrobialSimilar Pyrazole CompoundInhibits bacterial growth
NeuropharmacologicalPiperidine-Pyrazole HybridModulates serotonin receptors

Table 2: Agrochemical Applications

Application TypeMechanismEffectivenessReference
FungicideInhibits fungal growthEffective against crop pathogens
HerbicideDisrupts photosynthesisControls weed growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Piperidine Hybrids

The compound shares structural homology with 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) . Both feature a pyrazole core substituted with aromatic systems (phenyl/benzothiazole) and a secondary heterocyclic group (piperidine/dihydropyrazole). Key differences include:

  • Synthetic Accessibility : The target compound’s piperidine linker may offer greater synthetic flexibility for derivatization than the rigid dihydropyrazole system .

Pyrazoline Derivatives

The compound 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone (Kaushik et al., 2011) provides a relevant comparison:

  • Functional Groups: Both compounds employ a methanone bridge but differ in the pyrazole substitution pattern. The Kaushik derivative includes a pyridine ring, which may enhance solubility and hydrogen-bonding capacity versus the phenyl group in the target compound.
  • Biological Relevance : Pyridine-containing analogs are often prioritized in drug discovery for their improved pharmacokinetic profiles, suggesting that the target compound may require structural optimization for bioavailability .

Benzothiazole-Pyrazole Hybrids

The (E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Chakib et al., 2010) highlights the impact of fused heterocycles:

  • Thermodynamic Stability : Benzothiazole derivatives often exhibit higher melting points and crystallinity, which could influence formulation strategies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Pyrazole-Piperidine 1-Methyl-3-phenyl-pyrazole Kinase inhibition (speculative)
[4] Pyridine-Pyrazoline Hybrid Pyrazoline-Pyridine Pyridin-4-yl, diphenyl-pyrazole Antimicrobial, anti-inflammatory
[6] Benzothiazole-Pyrazole Hybrid Benzothiazole-Pyrazole Benzothiazole, dihydropyrazole Anticancer, enzyme inhibition

Research Findings and Implications

  • Structural Flexibility : The piperidine linker in the target compound may allow for easier structural modifications compared to rigid fused-ring systems in analogs .
  • Bioactivity Gaps : While pyridine and benzothiazole analogs demonstrate measurable antimicrobial and enzyme inhibitory activities , the target compound’s biological profile remains uncharacterized.
  • Optimization Potential: Introducing polar groups (e.g., hydroxyl, amine) to the piperidine or phenyl-pyrazole moieties could enhance solubility and target engagement.

Q & A

What are the recommended synthetic routes for this compound, and how can purity be ensured?

Basic Research Focus
The synthesis typically involves multi-step protocols, starting with condensation reactions between pyrazole and piperidine derivatives. For example, a modified Baker-Venkataram rearrangement can generate key intermediates, followed by refluxing with aryl hydrazines in ethanol/acetic acid (yields ~45%) . Purification often employs silica gel column chromatography and recrystallization from methanol or ethanol . To ensure purity, combine spectroscopic validation (NMR, FTIR) with HPLC analysis (≥95% purity threshold). Thermal gravimetric analysis (TGA) can further assess stability during synthesis .

How should researchers characterize the compound’s structural and electronic properties?

Basic Research Focus
Use single-crystal X-ray diffraction to resolve dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups), which influence steric interactions . Spectroscopic methods include:

  • NMR : Assign peaks for methyl, pyrazole, and piperidine protons.
  • FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro/pyrazole ring vibrations .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) . Computational tools like DFT can predict electronic distributions and reactive sites .

What structural features dictate its biological or chemical reactivity?

Basic Research Focus
The pyrazole ring’s electron-withdrawing nitro group enhances electrophilicity, while the piperidine moiety introduces conformational flexibility for target binding . Substituents on the phenyl group (e.g., 4-chloro, 4-methoxy) modulate solubility and bioactivity . Dihedral angles between rings (e.g., 16.83°–51.68°) impact steric hindrance and crystallinity .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Focus
Optimize reflux time (e.g., 25–30 hours in xylene for cyclization) and stoichiometric ratios (e.g., 1:1.4 substrate:chloranil). Use design of experiments (DoE) to test variables like solvent polarity (ethanol vs. DMF) and temperature. Catalytic additives (e.g., p-toluenesulfonic acid) may accelerate condensation . Monitor intermediates via TLC and adjust recrystallization solvents (e.g., switch from methanol to acetonitrile) to reduce co-precipitation .

How to resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., cell lines, exposure time) or impurity profiles. For example, trace solvents (e.g., DMSO) may artifactually inhibit enzymes. Validate bioactivity by:

  • Replicating assays under standardized OECD guidelines .
  • Comparing with structurally similar controls (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl) analogs) .
  • Conducting dose-response curves to confirm IC50 consistency .

What computational strategies predict binding interactions with biological targets?

Advanced Research Focus
Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of targets (e.g., kinases, GPCRs). Focus on the methanone carbonyl and pyrazole nitrogen as hydrogen-bond donors/acceptors . MD simulations (AMBER) can assess binding stability over 100 ns trajectories. QSAR models trained on nitro-pyrazole derivatives may predict ADMET profiles .

How to evaluate environmental stability and degradation pathways?

Advanced Research Focus
Design abiotic hydrolysis studies at varying pH (1–13) and monitor via LC-MS for breakdown products (e.g., piperidine cleavage). Use OECD 307 guidelines to assess soil biodegradation over 28 days . For photolysis, expose to UV-Vis light (300–800 nm) and quantify degradation kinetics. Identify metabolites (e.g., hydroxylated pyrazoles) using high-resolution mass spectrometry .

What experimental designs are robust for long-term stability studies?

Advanced Research Focus
Adopt ICH Q1A guidelines:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) .
  • Analytical monitoring : Use stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in acetonitrile/water) .
  • Statistical modeling : Apply Arrhenius equations to extrapolate shelf life from accelerated conditions .

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